2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring is substituted with a bromine atom and a carboxylate group. Attached to the furan ring is also an ethylphenylamino group and an oxoethyl group .
Scientific Research Applications
Anticancer Potential and Mechanisms
Studies have highlighted the significance of derivatives similar to 2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate in cancer research, especially regarding their structure-activity relationship (SAR) and molecular mechanisms. For instance, Das et al. (2009) discussed the development of ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (5q), which shows low micromolar cytotoxicity against a range of hematologic and solid tumor cells. This compound also displays a unique ability to selectively kill drug-resistant cancer cells, suggesting its promise as a candidate for treating cancers with multiple drug resistance (Das et al., 2009).
Reactions with Alcohols and Amines
Research by Ivanov et al. (2018) explored the reactions of ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylates and their carbonitriles with alcohols, leading to the synthesis of 5-alkoxy-2-amino-5-(2-aryl-2-oxoethyl)-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acid derivatives. This study provides insight into potential synthetic pathways and mechanisms based on quantum chemical calculations (Ivanov et al., 2018).
Synthesis of Novel Derivatives
Further, the synthesis of novel derivatives and their potential applications have been a subject of interest. Baker and Williams (2003) reported on the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates via ultrasonic and thermally mediated nucleophilic displacement, demonstrating innovative methods for creating new compounds with potential research and therapeutic applications (Baker & Williams, 2003).
Pharmacological Studies and Molecular Docking
The exploration of biphenyl ester derivatives as tyrosinase inhibitors by Kwong et al. (2017) showcases another dimension of research applications. This study synthesized and analyzed various derivatives for their anti-tyrosinase activities, providing a foundation for future pharmaceutical development targeting specific conditions like hyperpigmentation (Kwong et al., 2017).
Properties
IUPAC Name |
[2-(2-ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-2-10-5-3-4-6-11(10)17-14(18)9-20-15(19)12-7-8-13(16)21-12/h3-8H,2,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSKLUHEZSXQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.